molecular formula C18H22N2OS B4284152 N-[1-(4-ethylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea

N-[1-(4-ethylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea

Cat. No.: B4284152
M. Wt: 314.4 g/mol
InChI Key: GFYKLIDKSIBELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-ethylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[1-(4-ethylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to decrease cell proliferation, induce apoptosis, and inhibit angiogenesis. It has also been found to improve insulin sensitivity and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(4-ethylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis. Another advantage is its ability to improve insulin sensitivity. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-[1-(4-ethylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea. One direction is to investigate its potential as a treatment for cancer, Alzheimer's disease, and diabetes. Another direction is to further study its mechanism of action to better understand how it works. Additionally, researchers may explore the potential of modifying the compound to increase its efficacy and reduce any potential side effects.

Scientific Research Applications

N-[1-(4-ethylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea has been studied for its potential applications in various fields, including cancer research, Alzheimer's disease, and diabetes. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, it has been investigated for its potential neuroprotective effects. In diabetes research, it has been studied for its ability to improve insulin sensitivity.

Properties

IUPAC Name

1-[1-(4-ethylphenyl)ethyl]-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-4-14-8-10-15(11-9-14)13(2)19-18(21)20-16-6-5-7-17(12-16)22-3/h5-13H,4H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYKLIDKSIBELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.